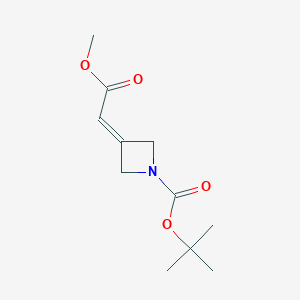

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Overview

Description

Mechanism of Action

Target of Action

It is known to be a building block used as a precursor in the synthesis of thia and oxa-azaspiro .

Mode of Action

The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This interaction with its targets leads to the formation of new compounds.

Biochemical Pathways

Its role as a precursor in the synthesis of thia and oxa-azaspiro suggests that it may be involved in the biochemical pathways leading to these compounds.

Pharmacokinetics

It is known to have a high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

The result of the action of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is the generation of a series of small-ring spirocycles through [3+2] cycloadditions with dipolariphiles . These spirocycles can be further used in various chemical reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at a temperature between 2-8°C . Additionally, the compound’s reactivity may be affected by the presence of other chemicals in its environment.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to undergo [3+2] cycloadditions with dipolarophiles, generating small-ring spirocycles . This interaction is crucial for the synthesis of complex molecules and can be utilized in drug development and other biochemical applications. The compound’s interaction with enzymes and proteins can lead to the formation of stable complexes, influencing the activity and function of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its activity over time . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with enzymes can alter their activity, leading to changes in metabolic pathways. For instance, it may affect the synthesis and degradation of specific metabolites, thereby influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as its distribution within specific cellular compartments can determine its ability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within specific subcellular regions can influence its ability to interact with target biomolecules, thereby affecting its activity and function.

Biological Activity

Chemical Identification

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, with the CAS number 1105662-87-0, is a compound characterized by its unique azetidine structure. Its molecular formula is CHN O, and it has a molecular weight of 227.26 g/mol. The compound is primarily used in synthetic chemistry, particularly as a building block for more complex molecules.

Physical Properties

- Appearance : Typically a clear liquid, ranging from white to light yellow.

- Density : Approximately 1.06 g/mL.

- Refractive Index : About 1.47.

- Purity : Generally greater than 98% as determined by gas chromatography (GC).

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent. The compound's structure allows it to interact with biological targets, potentially influencing metabolic pathways.

Antimicrobial Activity

Recent research has indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to tert-butyl azetidine derivatives showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

In vitro studies have shown that azetidine derivatives may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, leading to increased cell death in tumor cells .

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis of several azetidine derivatives, including this compound, revealed that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead for developing new antibiotics .

- Investigation of Anticancer Effects : A study published in a peer-reviewed journal evaluated the cytotoxic effects of azetidine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Comparative Biological Activity Table

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has been investigated for its potential neuroprotective properties. A study highlighted its synthesis and subsequent evaluation of neuroprotective activity, suggesting that derivatives of azetidine compounds may offer therapeutic benefits in neurodegenerative diseases .

Case Study: Neuroprotective Activity

- Objective: Evaluate the neuroprotective effects of azetidine derivatives.

- Methodology: Synthesis of the compound followed by in vitro assays to assess cell viability under oxidative stress conditions.

- Findings: The compound demonstrated significant protective effects on neuronal cells, indicating its potential as a lead compound for further development.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. Researchers have utilized this compound to create amino acid derivatives, expanding the library of azetidine-based compounds .

Synthesis Route Example:

- Starting Material: 3-N-Boc-aminoazetidine hydrochloride.

- Reaction Conditions: Conducted in acetonitrile at elevated temperatures.

- Yield: High yields (up to 71%) were reported for the synthesis of desired derivatives.

The structural characteristics of this compound make it a candidate for further exploration in drug development, particularly in creating novel drugs targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Heterocyclic Chemistry

This compound is part of a broader class of azetidine derivatives that are being explored for their pharmacological properties. The ability to modify the azetidine ring opens avenues for the development of new drugs with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

- Molecular Formula: C₁₁H₁₇NO₄

- Molecular Weight : 227.26 g/mol

- CAS No.: 1105662-87-0

- Key Functional Groups :

- tert-Butyl carbamate (Boc-protected amine).

- α,β-Unsaturated ester (2-methoxy-2-oxoethylidene).

Synthesis: Prepared via Horner-Wadsworth-Emmons reaction using methyl 2-(dimethoxyphosphoryl)acetate and N-Boc-3-azetidinone in THF with NaH, yielding 80–91% .

Key Spectral Data :

- ¹H NMR (CDCl₃) : δ 5.84 (s, 1H, =CH), 3.77 (s, 3H, OCH₃), 1.50 (s, 9H, t-Bu) .

- Storage : Stable under inert gas (N₂/Ar) at 2–8°C .

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring

Key Observations :

- Electron-Withdrawing Groups (e.g., benzotriazolyl in 4s ) increase steric bulk and reduce solubility in polar solvents compared to the target compound.

- Heterocyclic Additions (e.g., morpholine in 4h ) retain the α,β-unsaturated ester’s reactivity but modify hydrogen-bonding capacity .

Ring Size and Saturation Variations

Key Observations :

- Azetidine Derivatives exhibit higher reactivity due to ring strain, favoring nucleophilic additions .

- Piperidine Analogs (e.g., 1y ) show improved thermal stability (mp: 61°C vs. 45°C for the target) .

Ester Group Modifications

Key Observations :

Properties

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTIDVBYPXKXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC(=O)OC)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718780 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105662-87-0 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.